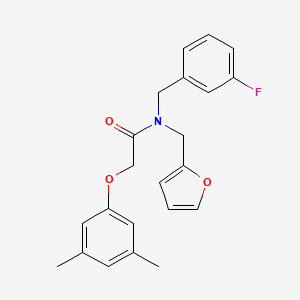![molecular formula C20H17ClFN3OS B14991171 5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(4-methylbenzyl)pyrimidine-4-carboxamide](/img/structure/B14991171.png)
5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(4-methylbenzyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with various functional groups, including a chloro group, a fluorophenylmethylsulfanyl group, and a methylphenylmethyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as urea or guanidine derivatives.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions.
Attachment of the Fluorophenylmethylsulfanyl Group: This step involves the nucleophilic substitution reaction where the fluorophenylmethylsulfanyl group is introduced using reagents like 2-fluorobenzyl mercaptan.
Attachment of the Methylphenylmethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chloro and sulfanyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]PYRIMIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Another pyrimidine derivative with different substituents.
2-[(Trifluoromethyl)thio]-4-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl]pyrrole: A pyrrole derivative with similar functional groups.
Uniqueness
The uniqueness of 5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H17ClFN3OS |
|---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
5-chloro-2-[(2-fluorophenyl)methylsulfanyl]-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H17ClFN3OS/c1-13-6-8-14(9-7-13)10-23-19(26)18-16(21)11-24-20(25-18)27-12-15-4-2-3-5-17(15)22/h2-9,11H,10,12H2,1H3,(H,23,26) |
InChI Key |
YWHWJIHKISIQNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B14991088.png)
![8-methyl-11-phenyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one](/img/structure/B14991098.png)
![6-methyl-9-(4-methylbenzyl)-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one](/img/structure/B14991100.png)
![3-methoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B14991102.png)
![{5-Chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidin-4-yl}[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14991109.png)
![ethyl {2-[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B14991121.png)
![6-ethyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B14991128.png)
![N-[2-(2-Methoxyphenyl)ethyl]-2-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide](/img/structure/B14991136.png)
![N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B14991141.png)
![2-(2-chlorophenoxy)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B14991142.png)
![N-{3-[(3-ethoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14991143.png)
![N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-propoxybenzamide](/img/structure/B14991149.png)


